N-(6-chloropyridazin-3-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloropyridazin-3-yl)-N-methylacetamide is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a chloropyridazine ring and a methylacetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridazin-3-yl)-N-methylacetamide typically involves the reaction of 6-chloropyridazin-3-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloropyridazin-3-yl)-N-methylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
N-(6-chloropyridazin-3-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-chloropyridazin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis, thereby exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfachloropyridazine: A sulfonamide antibiotic with a similar pyridazine ring structure.
N-(6-chloropyridazin-3-yl)pivalamide: Another derivative with a pivalamide group instead of a methylacetamide group.
Uniqueness
N-(6-chloropyridazin-3-yl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of a methylacetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H8ClN3O |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
N-(6-chloropyridazin-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H8ClN3O/c1-5(12)11(2)7-4-3-6(8)9-10-7/h3-4H,1-2H3 |
InChI Key |
PRCRKMAZUNSLPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.